![molecular formula C13H14N6O2 B2805200 (6-羟基嘧啶-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮 CAS No. 2034447-67-9](/img/structure/B2805200.png)
(6-羟基嘧啶-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6-Hydroxypyrimidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a chemical compound. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
科学研究应用
药代动力学和代谢
对与所感兴趣的化学结构相关的二肽基肽酶 IV 抑制剂在老鼠、狗和人类中的代谢和排泄的研究强调了了解此类化合物药代动力学的重要性。这项研究对于开发治疗 2 型糖尿病等疾病的药物至关重要,表明在治疗开发中具有广泛的应用 (Sharma 等人,2012)。
治疗潜力
-
抗惊厥特性:通过晶体结构分析和分子轨道计算探索了抗惊厥药物(包括取代的哒嗪、三嗪和嘧啶)的结构和电子特性。这项研究有助于设计和开发新的抗惊厥药物,展示了此类化学结构的潜在医学应用 (Georges 等人,1989)。
-
镇痛和抗炎剂:从维斯那金酮和凯林酮衍生的新型化合物作为抗炎和镇痛剂的合成表明了嘧啶衍生物的广泛治疗应用。这些化合物对 COX-2 选择性表现出显着的抑制活性,与标准药物相当,表明它们作为炎症和疼痛的新治疗方法的潜力 (Abu‐Hashem 等人,2020)。
化学性质和合成
-
一些含哌啶的嘧啶亚胺和噻唑烷酮的微波辅助合成和抗菌活性突出了这些化合物的化学多功能性和潜在的生物学应用。它们的合成和抗菌活性的评估反映了从嘧啶衍生物开发新型抗菌剂的持续兴趣 (Merugu 等人,2010)。
-
杂环核心研究:针对人类组胺 H3 受体亲和力的小分子杂环核研究强调了该化学物质在开发治疗神经系统疾病中的重要性。这项工作展示了杂芳基连接键在设计选择性和有效的受体拮抗剂中的作用 (Swanson 等人,2009)。
作用机制
Target of Action
It’s worth noting that similar compounds have been found to inhibit dipeptidyl peptidase iv , a protein involved in glucose metabolism, and Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Biochemical Pathways
If the compound does indeed target dipeptidyl peptidase iv, it could potentially affect glucose metabolism . If it targets Mycobacterium tuberculosis H37Ra, it could impact bacterial growth and survival .
Pharmacokinetics
Similar compounds have been found to be rapidly absorbed, primarily metabolized by hydroxylation, and eliminated by both metabolism and renal clearance .
Result of Action
If the compound does indeed inhibit dipeptidyl peptidase iv or mycobacterium tuberculosis h37ra, it could potentially lead to changes in glucose levels or bacterial growth, respectively .
属性
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-11-8-10(16-9-17-11)12(21)18-4-6-19(7-5-18)13-14-2-1-3-15-13/h1-3,8-9H,4-7H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUQDRHLLZMUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。